4-Methoxy-2,2-dimethyl-1,3-benzodioxole
Overview
Description
4-Methoxy-2,2-dimethyl-1,3-benzodioxole is an organic compound with the molecular formula C10H12O3 It is a derivative of benzodioxole, featuring a methoxy group and two methyl groups attached to the dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,2-dimethyl-1,3-benzodioxole typically involves the reaction of catechol with disubstituted halomethanes. One common method is the methylenation of catechols using halomethanes in the presence of a base . The reaction conditions often include the use of polar aprotic solvents and a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2,2-dimethyl-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
4-Methoxy-2,2-dimethyl-1,3-benzodioxole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2,2-dimethyl-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit cytochrome P450 enzymes, leading to altered drug metabolism .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A parent compound with similar structural features but lacking the methoxy and methyl groups.
3,4-Methylenedioxyphenethylamine (MDPEA): A related compound with psychoactive properties.
Safrole: Another methylenedioxy compound used in the synthesis of various chemicals.
Uniqueness
4-Methoxy-2,2-dimethyl-1,3-benzodioxole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-methoxy-2,2-dimethyl-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(2)12-8-6-4-5-7(11-3)9(8)13-10/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXNAGRKBFINRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C(=CC=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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